molecular formula C4H6N2O3 B13840243 N-Nitroso-4-hydroxy Pyrrolidone

N-Nitroso-4-hydroxy Pyrrolidone

Cat. No.: B13840243
M. Wt: 130.10 g/mol
InChI Key: CFBRABRMWITCFJ-UHFFFAOYSA-N
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Description

N-Nitroso-4-hydroxy Pyrrolidone is a heterocyclic compound derived from pyrrolidone, a five-membered lactam ring. Pyrrolidone derivatives are widely used in pharmaceuticals, polymers, and industrial solvents due to their versatile reactivity and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-4-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The process typically involves the use of nitrite salts and secondary amines in an acidic environment, which facilitates the nitrosation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure the purity and yield of the compound. The reaction is carried out in large reactors with precise temperature and pH control to optimize the formation of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-4-hydroxy Pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different derivatives of pyrrolidone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

N-Nitroso-4-hydroxy pyrrolidone is primarily studied within the pharmaceutical industry due to its classification as a nitrosamine impurity. Regulatory bodies like the European Medicines Agency (EMA) have emphasized the importance of identifying and controlling nitrosamine levels in active pharmaceutical ingredients (APIs) to ensure patient safety. The EMA has initiated reviews and set limits for nitrosamines in various medicinal products, particularly those containing chemically synthesized ingredients .

Key Findings:

  • Carcinogenicity: Studies indicate that nitrosamines, including this compound, exhibit carcinogenic effects across a range of animal species. This has prompted stricter regulations on permissible levels in pharmaceuticals .
  • Risk Assessment: The risk assessment conducted by the European Food Safety Authority (EFSA) highlights the need for continuous monitoring of nitrosamines in food and medicinal products to safeguard public health .

Food Safety Research

The formation of N-nitroso compounds in food products, particularly cured meats, has been a focus of research. The presence of precursors like proline and hydroxyproline during cooking processes can lead to increased nitrosamine levels.

Case Study:

  • A study evaluated the influence of proline and hydroxyproline on N-nitrosamine formation during the heating of cured meats. Results indicated that specific conditions could significantly elevate nitrosamine levels, necessitating careful control in food processing .

Toxicological Studies

Toxicological assessments have been conducted to understand the mutagenic potential of this compound. These studies often utilize the Ames test to evaluate mutagenicity.

Research Insights:

  • The Ames test results for various nitrosamines have shown that structural variations significantly affect their mutagenic potency. This underscores the importance of detailed structural analysis when assessing the risks associated with specific nitrosamines .

Data Tables

Application AreaKey FindingsRegulatory Actions
PharmaceuticalsIdentified as a carcinogen; limits set by EMAStricter regulations on API impurities
Food SafetyIncreased formation during cooking with precursorsMonitoring required for processed foods
ToxicologyMutagenicity assessed via Ames testOngoing research into structural effects

Mechanism of Action

The mechanism of action of N-Nitroso-4-hydroxy Pyrrolidone involves its interaction with DNA, leading to mutations and potential carcinogenic effects. The nitroso group can form adducts with DNA bases, causing structural changes that may result in mutations. This interaction is a key factor in the compound’s carcinogenic potential .

Comparison with Similar Compounds

The following table and analysis compare N-Nitroso-4-hydroxy Pyrrolidone with structurally or functionally related compounds, emphasizing molecular properties, applications, and toxicological data.

Table 1: Comparative Analysis of Pyrrolidone Derivatives

Compound Chemical Structure Molecular Weight (g/mol) Key Applications Toxicity Profile Carcinogenicity Status
This compound Pyrrolidone with -NO and -OH substituents ~115 (inferred)* Research/Pharmaceuticals (hypothetical) Likely high (alkylating agent potential) Probable carcinogen
N-Nitrosopyrrolidine C₄H₈N₂O 100.12 Chemical research Toxic (inhalation, ingestion) Confirmed carcinogen
N-Methylpyrrolidone (NMP) C₅H₉NO 99.13 Industrial solvent Reproductive toxicity Not classified
Polyvinylpyrrolidone (PVP) (C₆H₉NO)ₙ Variable Drug formulation, cosmetics Low toxicity Non-carcinogenic
N-Ethyl Pyrrolidone C₆H₁₁NO 113.16 Solvent, cosmetics Moderate (skin irritation) Insufficient data

*Inferred from structural analogy; exact data unavailable in evidence.

Key Findings:

This contrasts with non-nitroso derivatives like NMP and PVP, which exhibit lower genotoxicity .

Toxicity and Carcinogenicity: N-Nitrosopyrrolidine is a confirmed carcinogen linked to brain tumors in epidemiological studies and animal models . Its toxicity arises from metabolic activation to alkylating agents that damage DNA . this compound is hypothesized to share these mechanisms but may exhibit modified potency due to the hydroxy group’s electron-donating effects . NMP, while toxic to reproductive systems, lacks nitroso-related carcinogenicity .

Applications :

  • Pharmaceuticals : Pyrrolidone derivatives like PVP are used as drug delivery agents due to low toxicity , whereas nitroso compounds are restricted to research settings due to safety concerns .
  • Industrial Use : NMP and N-Ethyl Pyrrolidone serve as solvents in coatings and electronics, leveraging their high polarity and stability .

Biological Activity

N-Nitroso-4-hydroxy pyrrolidone (NHP) is a member of the nitrosamine family, compounds known for their potential biological activities, particularly their carcinogenic properties. This article explores the biological activity of NHP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular structure characterized by a nitroso group attached to a pyrrolidone ring. The presence of the hydroxyl group enhances its reactivity, making it a subject of interest in toxicological studies. The general structure of nitrosamines, including NHP, can be represented as follows:

R1R2NN=O\text{R}_1\text{R}_2\text{N}-\text{N}=\text{O}

Where R1R_1 and R2R_2 represent various organic groups. The specific configuration of NHP contributes to its biological activity, particularly in the context of metabolic activation and subsequent carcinogenic potential.

Carcinogenic Potential

Nitrosamines, including NHP, are recognized for their carcinogenic properties. Studies indicate that NHP can undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. This interaction may result in mutagenic changes that contribute to cancer development .

Table 1: Summary of Carcinogenic Mechanisms for N-Nitroso Compounds

MechanismDescription
Metabolic ActivationConversion by cytochrome P450 to form reactive intermediates
DNA InteractionFormation of DNA adducts leading to mutations
Cellular ToxicityInduction of oxidative stress and apoptosis in target cells

Toxicological Studies

Research has demonstrated that exposure to NHP can lead to various toxicological effects. For instance, animal studies have shown that administration of nitrosamines can result in liver and kidney damage, as well as increased tumor incidence in various organs .

Table 2: Toxicological Effects Observed in Animal Studies

Study TypeFindings
Chronic ExposureIncreased tumor incidence in liver and kidneys
Acute ToxicityLiver enzyme elevation indicating hepatotoxicity
GenotoxicityPositive results in Ames test indicating mutagenic potential

Case Studies and Research Findings

A significant case study involving N-nitroso compounds highlighted the correlation between dietary intake and the formation of these compounds within the body. For example, research indicated that certain food preservatives could enhance the formation of nitrosamines during cooking processes, leading to increased exposure risks .

Another study focused on the effects of proline and hydroxyproline on nitrosamine formation during meat processing. The results suggested that these amino acids could influence the levels of nitrosamines produced, thereby impacting dietary exposure .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N-Nitroso-4-hydroxy Pyrrolidone in laboratory settings?

Researchers must adhere to strict personal protective equipment (PPE) guidelines, including chemical-resistant gloves (tested against EN 374 standards), eye protection, and lab coats. Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in sealed, labeled containers away from heat and moisture to prevent decomposition .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) can identify degradation products or impurities. Calibration with certified reference standards (e.g., terbutaline-d9 or adamantanamine hydrochloride analogs) improves accuracy, as highlighted in protocols for related nitroso compounds .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light. Monitor degradation via HPLC-MS at regular intervals. Compare results against baseline stability data from structurally similar nitrosamines, such as N-Nitrosopyrrolidine (CAS 930-55-2), which decomposes under heat to release toxic gases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR analysis should focus on modifying substituents (e.g., hydroxyl groups, nitroso positions) to enhance target binding or reduce toxicity. For example, in pyrrolidone derivatives, replacing the methyl group with a hydroxyl moiety improved apoptosis induction in lymphoma cells. Use computational modeling (e.g., molecular docking) to predict interactions with biological targets, followed by in vitro validation via RT-qPCR and Western blotting .

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of this compound across studies?

Discrepancies may arise from differences in cell lines, exposure durations, or metabolite profiles. Standardize assays using identical cell models (e.g., HeLa or diffuse large B-cell lymphoma cells) and control for variables like oxygen tension. Cross-validate findings with orthogonal methods, such as flow cytometry for ROS detection and mitochondrial membrane potential assays, as demonstrated in mechanistic studies of related compounds .

Q. How can researchers identify and quantify degradation products of this compound in biological systems?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. For example, track nitroso group cleavage products using protocols developed for N-Nitrosopyrrolidine, which generates pyrrolidine and nitric oxide under acidic conditions. Validate methods using in vitro models (e.g., simulated gastric fluid) to mimic metabolic pathways .

Q. What mechanistic insights explain the genotoxic potential of this compound?

The compound likely induces DNA alkylation via reactive intermediates (e.g., diazonium ions). Assess genotoxicity using Ames tests with Salmonella strains (TA98, TA100) and comet assays in mammalian cells. Compare results to structurally similar nitrosamines, which are known to form DNA adducts (e.g., O⁶-methylguanine) linked to mutagenesis .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate findings from heterogeneous studies. Prioritize studies with robust controls and standardized dosing.
  • Experimental Design : Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in toxicological or pharmacological profiles .

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-4(8)6(2-3)5-9/h3,7H,1-2H2

InChI Key

CFBRABRMWITCFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)N=O)O

Origin of Product

United States

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